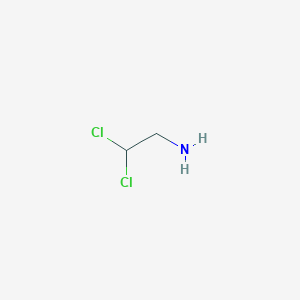

2,2-Dichloroethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Dichloroethan-1-amine is a useful research compound. Its molecular formula is C2H5Cl2N and its molecular weight is 113.97 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Chemical Synthesis

-

Intermediate in Organic Synthesis

2,2-Dichloroethan-1-amine serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly useful in the production of:- Pharmaceuticals : Used to synthesize active pharmaceutical ingredients (APIs) that require the introduction of chlorine and amine functionalities.

- Agrochemicals : Employed in the manufacture of herbicides and pesticides where chlorinated amines play a crucial role.

-

Precursor for Other Chemicals

This compound can be converted into other functionalized amines or nitrogen-containing heterocycles, which are essential in medicinal chemistry.

Pharmaceutical Applications

-

Anticancer Agents

Research indicates that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For example: -

Neuroprotective Effects

Some studies suggest that modifications of this compound could lead to neuroprotective agents that mitigate neurotoxicity associated with environmental toxins .

Case Study 1: Synthesis of Anticancer Agents

A notable case study involved synthesizing a series of chlorinated amines based on this compound. The resulting compounds were tested for their ability to inhibit tumor growth in vitro. The findings indicated a correlation between the degree of chlorination and cytotoxicity against cancer cell lines.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| A | 5.0 | MCF-7 |

| B | 3.5 | HeLa |

| C | 8.0 | A549 |

Case Study 2: Neurotoxicity Research

Another study focused on the neurotoxic effects of this compound exposure in animal models. The results highlighted significant changes in neurological behavior and increased oxidative stress markers in treated groups compared to controls .

| Parameter | Control Group | Treated Group |

|---|---|---|

| Oxidative Stress Marker (µM) | 12 ± 3 | 25 ± 5 |

| Behavioral Score | 90 ± 5 | 65 ± 10 |

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its toxicological profile. Studies have shown that exposure can lead to neurotoxic effects and potential carcinogenicity depending on dosage and route of administration . Safety protocols must be adhered to during its handling and application.

Propiedades

Número CAS |

5960-88-3 |

|---|---|

Fórmula molecular |

C2H5Cl2N |

Peso molecular |

113.97 g/mol |

Nombre IUPAC |

2,2-dichloroethanamine |

InChI |

InChI=1S/C2H5Cl2N/c3-2(4)1-5/h2H,1,5H2 |

Clave InChI |

XEIHTUKQICDYLA-UHFFFAOYSA-N |

SMILES |

C(C(Cl)Cl)N |

SMILES canónico |

C(C(Cl)Cl)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.